2-AMINO-4-(5-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Overview
Description
2-AMINO-4-(5-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinoline core, a thiadiazole ring, and a thienyl group, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
The synthesis of 2-AMINO-4-(5-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thiadiazole and thienyl groups. Common reagents used in these reactions include bromine, isopropylthiol, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
2-AMINO-4-(5-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinoline core and thiadiazole ring are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The thienyl group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar compounds include other quinoline derivatives, thiadiazole-containing molecules, and thienyl-substituted compounds. Compared to these, 2-AMINO-4-(5-BROMO-2-THIENYL)-1-[5-(ISOPROPYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties. Some similar compounds are:
- 2-amino-5-bromopyridine
- 2-thienyl group-containing molecules
- Other quinoline derivatives with different substituents
This compound’s uniqueness lies in its potential to interact with multiple biological targets and its versatility in chemical reactions, making it a valuable subject for further research.
Properties
IUPAC Name |
2-amino-4-(5-bromothiophen-2-yl)-5-oxo-1-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5OS3/c1-9(2)27-19-24-23-18(29-19)25-11-4-3-5-12(26)16(11)15(10(8-21)17(25)22)13-6-7-14(20)28-13/h6-7,9,15H,3-5,22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXICOWCHZBYAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)N2C3=C(C(C(=C2N)C#N)C4=CC=C(S4)Br)C(=O)CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5OS3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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